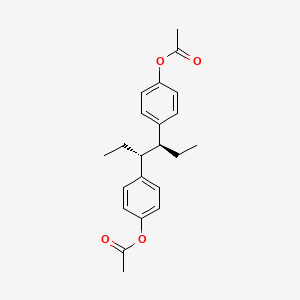
Hexestrol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexestrol diacetate, also known as this compound, is a useful research compound. Its molecular formula is C22H26O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Applications
Hormonal Therapy
Hexestrol diacetate has been historically used in hormone replacement therapy and the treatment of hormone-dependent cancers such as breast and prostate cancer. Its estrogenic activity is comparable to that of estradiol, making it a potent agent for managing conditions related to estrogen deficiency or imbalance . However, due to safety concerns and adverse effects, its use has diminished in modern medical practice.
Pharmacodynamics
Research indicates that this compound binds effectively to estrogen receptors, exhibiting high affinity levels (302% for ERα and 234% for ERβ compared to estradiol) which underpins its therapeutic efficacy in estrogen replacement therapies .
Reproductive Biology Research
Impact on Oocyte Quality
Recent studies have highlighted the adverse effects of hexestrol on oocyte quality and maturation. In vitro experiments demonstrated that exposure to this compound led to meiotic arrest in mouse oocytes, characterized by impaired microtubule nucleation and spindle assembly . This suggests that hexestrol may disrupt normal reproductive processes by affecting mitochondrial dynamics and increasing oxidative stress.
Follicular Atresia in Livestock
In veterinary research, this compound has been shown to induce follicular atresia in immature sheep. This effect is significant as it alters the normal reproductive cycle and can impact fertility in livestock, raising concerns about its use as a growth promoter in agriculture .
Veterinary Medicine
Growth Promotion and Reproductive Management
this compound has been used illegally as a growth promoter in livestock to enhance weight gain by increasing protein synthesis while inhibiting fat deposition. However, this application raises ethical concerns regarding animal welfare and food safety due to potential hormonal residues in meat products .
Antiviral Research
Inhibition of Lassa Virus Entry
Recent findings suggest that this compound may have antiviral properties against the Lassa virus, which causes severe hemorrhagic fever. The compound was identified as a potential inhibitor of viral entry by blocking membrane fusion processes during infection. This discovery opens avenues for further research into hexestrol's role as an antiviral agent .
Summary Table of Applications
Propriétés
Numéro CAS |
4547-76-6 |
|---|---|
Formule moléculaire |
C22H26O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
[4-[(3S,4R)-4-(4-acetyloxyphenyl)hexan-3-yl]phenyl] acetate |
InChI |
InChI=1S/C22H26O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h7-14,21-22H,5-6H2,1-4H3/t21-,22+ |
Clé InChI |
GWEREDCWIUZACS-SZPZYZBQSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OC(=O)C)C(CC)C2=CC=C(C=C2)OC(=O)C |
SMILES isomérique |
CC[C@H](C1=CC=C(C=C1)OC(=O)C)[C@@H](CC)C2=CC=C(C=C2)OC(=O)C |
SMILES canonique |
CCC(C1=CC=C(C=C1)OC(=O)C)C(CC)C2=CC=C(C=C2)OC(=O)C |
Synonymes |
hexestrol diacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















